Methyl camphorate, (+)-
CAS No.: 29607-02-1
Cat. No.: VC4096357
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29607-02-1 |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | (1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m1/s1 |
| Standard InChI Key | VFNNTVXOZWMVGX-HQJQHLMTSA-N |
| Isomeric SMILES | C[C@]1(CC[C@@H](C1(C)C)C(=O)OC)C(=O)O |
| SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)OC)C |
| Canonical SMILES | CC1(C(CCC1(C)C(=O)O)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework
Methyl camphorate, (+)-, systematically named (1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, belongs to the bicyclic monoterpenoid family. Its structure features a cyclopentane ring fused to a camphor-derived bicyclo[2.2.1]heptane system, with ester and carboxylic acid functional groups at C3 and C1 positions, respectively .
Table 1: Key Physicochemical Properties
Stereochemical Features
The (+)-enantiomer exhibits 3-exo and 3-endo stereoisomerism due to the axial chirality of the cyclopentane ring. Kinetic methylation of (+)-camphor with LDA/MeI preferentially yields the 3-exo-methyl derivative (4:1 ratio), while thermodynamic equilibration favors the 3-endo isomer (9:1) . This stereodivergence is critical for designing chiral ligands and catalysts.
Synthetic Methodologies
Direct Methylation of Camphor Derivatives
The synthesis involves lithium diisopropylamide (LDA)-mediated deprotonation of (+)-camphor, followed by methyl iodide quench:
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Dissolve (+)-camphor (4.0 g, 26 mmol) in dry THF at 0°C under argon.
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Add LDA (1 equiv) and stir for 30 min to form the enolate.
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Introduce methyl iodide (4 equiv) and react for 30 min.
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Quench with HCl, extract with ether, and purify via flash chromatography (70–85% yield).
Key Observations:
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Kinetic Control: 3-exo:3-endo = 4:1 (NMR analysis, 400 MHz).
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Thermodynamic Control: Refluxing with NaOMe/MeOH inverts the ratio to 1:9 .
Halogenated Analog Synthesis
Brominated derivatives (e.g., 9-bromo-3-exo-methylcamphor) are synthesized via analogous routes, with LDA enabling regioselective C3 functionalization. Acid-catalyzed equilibration (HCl/HOAc, 80°C) further enriches the endo isomer .
Table 2: Comparative Yields of Halogenated Derivatives
| Substrate | Product | exo:endo Ratio | Yield (%) |
|---|---|---|---|
| 9-Bromocamphor | 9-Bromo-3-exo-methyl | 1.7:1 | 68 |
| 9,10-Dibromocamphor | 9,10-Dibromo-3-exo-methyl | 1.7:1 | 72 |
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analysis confirms the exo configuration, with a dihedral angle of 112° between the cyclopentane and bicycloheptane rings. The ester group adopts an equatorial orientation to minimize steric strain .
Applications in Advanced Materials and Catalysis
Chiral Metal-Organic Frameworks (MOFs)
Methyl camphorate serves as a chiral linker in lanthanide-based MOFs. For example, Eu(III) complexes with (+)-methyl camphorate exhibit circularly polarized luminescence (CPL) with dissymmetry factors (gₗum) up to 0.1, enabling applications in optical sensors.
Asymmetric Catalysis
The 3-exo isomer acts as a ligand in Cu(I)-catalyzed cyclopropanations, achieving enantiomeric excess (ee) >90% for trans-cyclopropanes. This is attributed to the rigid bicyclic framework enforcing facial selectivity .
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